molecular formula C16H28N2O B5652072 N-(2-morpholin-4-ylethyl)adamantan-2-amine

N-(2-morpholin-4-ylethyl)adamantan-2-amine

Cat. No.: B5652072
M. Wt: 264.41 g/mol
InChI Key: BSUNWRLDTPWIDK-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)adamantan-2-amine is a compound that combines the structural features of adamantane and morpholine Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)adamantan-2-amine typically involves the reaction of adamantan-2-amine with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)adamantan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert any oxidized forms back to the amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified by reacting with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles, such as alkyl halides, under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Reduced forms of any oxidized derivatives.

    Substitution: Modified morpholine derivatives with different substituents on the nitrogen atom.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)adamantan-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Materials Science: The stability and rigidity of the adamantane core make this compound useful in developing new materials with enhanced mechanical properties.

    Biological Studies: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)adamantan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can fit into hydrophobic pockets of proteins, while the morpholine ring can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-morpholin-4-ylethyl)adamantan-2-amine is unique due to its combination of the adamantane and morpholine structures, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1(2-18-3-5-19-6-4-18)17-16-14-8-12-7-13(10-14)11-15(16)9-12/h12-17H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUNWRLDTPWIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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